Product packaging for Avarol monoacetate(Cat. No.:CAS No. 122143-92-4)

Avarol monoacetate

Cat. No.: B044727
CAS No.: 122143-92-4
M. Wt: 356.5 g/mol
InChI Key: DRSPVCXBVVVLIJ-RAKGIWIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avarol monoacetate is a semisynthetic derivative of Avarol, a sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara. This acetylated compound is of significant interest in biochemical and pharmacological research, primarily for its potent and multifaceted biological activities. Its primary research value lies in its immunomodulatory and anti-proliferative properties. Studies indicate that this compound functions as a potent inhibitor of Reverse Transcriptase, an enzyme critical for the replication of retroviruses, making it a valuable tool for investigating retroviral life cycles. Furthermore, it demonstrates a strong capacity to induce apoptosis and inhibit cell proliferation in various cancer cell lines, positioning it as a compelling candidate for exploring novel oncology pathways. Its mechanism is also linked to the modulation of intracellular signaling, including the suppression of the transcription factor NF-κB, which plays a central role in inflammation and cell survival. Researchers utilize this compound to probe the complex interplay between immune response, viral infection, and oncogenesis. This high-purity compound is provided to support advanced in vitro studies aimed at elucidating these critical mechanisms and developing new therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O3 B044727 Avarol monoacetate CAS No. 122143-92-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122143-92-4

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

[3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-hydroxyphenyl] acetate

InChI

InChI=1S/C23H32O3/c1-15-7-6-8-21-22(15,4)12-11-16(2)23(21,5)14-18-13-19(26-17(3)24)9-10-20(18)25/h7,9-10,13,16,21,25H,6,8,11-12,14H2,1-5H3/t16-,21+,22+,23+/m0/s1

InChI Key

DRSPVCXBVVVLIJ-RAKGIWIYSA-N

SMILES

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C

Synonyms

avarol monoacetate
monoacetyl avarol

Origin of Product

United States

Isolation and Purification Methodologies

Collection and Preparation of Biological Material from Marine Sponges (e.g., Dysidea avara)

The foundational step in the natural product isolation of avarol (B1665835) monoacetate is the careful collection and preparation of the host organism, the marine sponge Dysidea avara. Specimens of Dysidea avara have been collected from various marine environments, including the Aegean Sea off the coast of Turkey and the Mediterranean Sea at locations such as Capo Miseno in Naples. fabad.org.tracs.org The collection is typically performed by scuba divers from depths ranging from 5 to 10 meters. fabad.org.trtoxicology.cz

Once collected, a voucher specimen is often deposited in a recognized biological institution for identification and reference. fabad.org.tr The collected sponge material undergoes initial processing to preserve its chemical integrity. This involves chopping the fresh sponge and then air-drying it. fabad.org.tr In other protocols, the collected specimens are immediately immersed in ethanol (B145695) to prevent degradation of the secondary metabolites. mdpi.com The dried or preserved sponge material is then homogenized to facilitate the subsequent extraction process. mdpi.com

Extraction Techniques for Sesquiterpenoid Hydroquinones and Derivatives

The extraction of sesquiterpenoid hydroquinones like avarol and its derivatives from the prepared sponge biomass is typically achieved through solvent extraction. Methanol (B129727) is a commonly used solvent for this purpose. fabad.org.trnih.gov The homogenized sponge material is exhaustively extracted with the chosen solvent to draw out the desired secondary metabolites.

Following the initial extraction, the crude extract is concentrated, often by evaporating the solvent under reduced pressure. fabad.org.tr This concentrated extract then undergoes a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A common partitioning scheme involves dissolving the extract in a mixture of chloroform (B151607) and water. mdpi.com The chloroform-soluble portion, which contains the less polar sesquiterpenoid hydroquinones, is then further partitioned between petroleum ether and 90% methanol. mdpi.com This systematic partitioning enriches the fraction containing avarol and its derivatives, preparing it for chromatographic purification.

Extraction StepDescriptionPurpose
Homogenization The sponge material is mechanically broken down into smaller pieces.To increase the surface area for efficient solvent extraction.
Solvent Extraction The homogenized sponge is soaked in a solvent such as methanol or ethanol.To dissolve the secondary metabolites, including sesquiterpenoid hydroquinones.
Concentration The solvent is removed from the crude extract, usually by evaporation.To reduce the volume and concentrate the dissolved compounds.
Partitioning The concentrated extract is separated between immiscible solvents (e.g., chloroform/water, petroleum ether/methanol).To separate compounds based on their polarity and enrich the target fraction.

Chromatographic Separation and Purification Strategies for Avarol Monoacetate

The purification of this compound from the enriched extract relies on various chromatographic techniques. Column chromatography using silica (B1680970) gel is a primary method for the initial separation of compounds. fabad.org.tr The extract is loaded onto the silica gel column, and different fractions are eluted using a gradient of solvents with increasing polarity. fabad.org.tr

For finer purification, High-Performance Liquid Chromatography (HPLC) is employed. fabad.org.tr Specifically, reverse-phase HPLC, often using an ODS (octadecylsilyl) column, is effective. fabad.org.tr Elution is typically carried out with a gradient of methanol in water, with fractions being collected and analyzed. fabad.org.tr The structural elucidation of the purified compounds, including this compound, is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. acs.orgnih.gov The presence of an acetyl group in this compound is indicated by characteristic signals in the ¹H and ¹³C NMR spectra and specific bands in the IR spectrum. acs.org

Chromatographic TechniqueStationary PhaseMobile Phase ExamplePurpose
Column Chromatography Silica GelHexane/Ethyl Acetate (B1210297) gradientInitial separation of compounds based on polarity.
HPLC ODS (C18)Methanol/Water gradientHigh-resolution purification of this compound from closely related compounds.

Semi-synthetic Preparation Routes: Partial Acetylation of Avarol

This compound can also be prepared semi-synthetically from its precursor, avarol, which is the main sesquiterpenoid metabolite in Dysidea avara. acs.orgnih.gov A method for the exclusive mono-acetylation of avarol involves treating avarol with sodium acetate (NaOAc) and acetic anhydride (B1165640) (Ac₂O) in diethyl ether (Et₂O). acs.org This reaction selectively acetylates one of the hydroxyl groups of the hydroquinone (B1673460) ring, yielding a product identical to the naturally occurring this compound. acs.org It is noteworthy that the complete acetylation of avarol, affording the diacetyl derivative, is achieved using a different reagent system, typically acetic anhydride in pyridine. acs.org

Biosynthesis and Ecological Context

Proposed Biosynthetic Pathways for Avarol-Type Sesquiterpenoids

The biosynthesis of avarol (B1665835), the precursor to avarol monoacetate, is believed to originate from fundamental building blocks common in terpenoid synthesis. vulcanchem.com The proposed pathway provides a framework for understanding the formation of the unique rearranged drimane (B1240787) skeleton characteristic of this compound class. nih.gov

The proposed biosynthetic pathway for avarol-type sesquiterpenoids commences with the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). nih.govvulcanchem.com The process is initiated by an electrophilic attack at the head position of the FPP molecule. nih.govwikipedia.org This attack triggers a concerted cyclization process, leading to the formation of a bicyclic carbocationic intermediate. nih.govvulcanchem.com

From this intermediate, the pathway proceeds through a rearrangement to form the final 4,9-friedo-drimane skeleton. nih.govwikipedia.org This rearranged drimane scaffold is a defining feature of avarol and its derivatives. rsc.org Subsequent enzymatic steps, including oxidation and the addition of a hydroquinone (B1673460) unit, are thought to complete the biosynthesis of avarol, although the specific enzymes involved in this process within the sponge Dysidea avara are still under investigation. vulcanchem.com

Factors Influencing Avarol and this compound Production in Marine Organisms

The concentration of avarol and this compound in marine sponges such as Dysidea avara is not static. It is subject to significant variation influenced by a range of external and internal factors. nih.govcsic.es Understanding these regulatory factors is crucial for both ecological studies and for developing strategies to obtain these medically interesting metabolites. nih.govmdpi.com

Studies conducted on populations of Dysidea avara in the Northwest Mediterranean have demonstrated significant temporal variation in the yields of both avarol and its derivative, 5'-monoacetylavarol. nih.govmdpi.com Over a 23-month observation period, the concentration of these metabolites fluctuated, yet these changes did not show a clear correlation with seawater temperature or the sponge's reproductive cycle. csic.esmdpi.com This suggests that other environmental or biological factors are at play. mdpi.com Furthermore, contrasting temporal patterns have been observed for the same metabolites in sponges from different geographical locations, indicating that regional environmental differences can also impact production. csic.es

Temporal Variation of Avarol and 5'-Monoacetylavarol in Dysidea avara
MetaboliteConcentration Range (% of sponge dry weight)Average Concentration (% of sponge dry weight)Observation Period
Avarol2.09% - 4.83%3.68%23 months
5'-Monoacetylavarol0.195% - 0.405%0.302%

Data derived from a study on a Dysidea avara population in the NW Mediterranean. mdpi.com

A significant factor influencing the production of these secondary metabolites is the sponge's interaction with neighboring organisms. nih.govmdpi.com Research has shown for the first time that sponges like D. avara can increase the production or accumulation of avarol and this compound in their peripheral zones specifically in response to the nature of their neighbors. nih.govcsic.esmdpi.com This "neighbor effect" suggests a chemically mediated response to competition for space or other interspecies pressures. csic.esvliz.be This finding could help explain the high variability often observed in secondary metabolite concentrations and offers a potential avenue for enhancing yields in culture by simulating these ecological interactions. nih.govmdpi.com

Biotechnological Approaches for Enhanced Metabolite Production

The supply of avarol and its derivatives for research and potential commercialization is a significant challenge. nih.gov This has prompted research into biotechnological methods to ensure a sustainable and reliable source of these compounds, with sponge cultivation being a primary focus. core.ac.uknih.gov

In situ aquaculture, or mariculture, is considered one of the most viable methods for producing sufficient quantities of sponge-derived metabolites. nih.gov For Dysidea avara, a species with a soft consistency, traditional rope-based methods are not always suitable. nih.gov Studies have tested alternative cultivation techniques to optimize survival, growth, and metabolite production. nih.gov

Comparison of In Situ Cultivation Methods for Dysidea avara
Cultivation MethodPrimary OutcomeNotes
Small CagesBest for explant survivalProvides protection for the sponge explants.
Gluing to SubstrateBest for explant growthConsidered a non-invasive method that may reduce stress. nih.gov
Horizontal RopesHighest bioactivityThe instability of this method may induce a stress response, leading to higher metabolite production. nih.gov

Findings based on a comparative study of aquaculture methods for Dysidea avara. nih.gov

While sea-based cultivation currently appears to be the most promising strategy for large-scale production, other biotechnological avenues are being explored. core.ac.uknih.gov One such method is the use of primmorphs, which are three-dimensional aggregates of dissociated sponge cells. bioflux.com.ro Research has demonstrated that these in vitro cultures of D. avara primmorphs are capable of synthesizing avarol, presenting a potential alternative to whole-organism farming. bioflux.com.roacs.org

In Vitro Cell Culture and Primmorphs for Metabolite Biosynthesis

A significant challenge in utilizing sponge-derived natural products is ensuring a sustainable and sufficient supply, which is often hindered by the limited availability of the source organisms. nih.gov In response, in vitro cultivation of sponge cells has emerged as a promising alternative. A key development in this area is the use of primmorphs, which are three-dimensional aggregates of dissociated sponge cells that can be maintained in culture. nih.gov This system provides a more biologically relevant environment compared to single-cell suspension cultures, facilitating cell-to-cell communication and differentiation necessary for secondary metabolite production. nih.gov

Research has successfully demonstrated the establishment of primmorph cultures from the marine sponge Dysidea avara. nih.gov These in vitro systems have been proven to be capable of producing avarol, the direct precursor to this compound. nih.gov When dissociated cells from D. avara are cultured in seawater containing calcium and magnesium ions, they spontaneously form spherical primmorphs within two to three days. nih.gov Over time, these primmorphs can fuse into larger, mesh-like structures. nih.gov

Crucially, studies have confirmed that these primmorphs are biosynthetically active. The production of avarol within the primmorphs has been quantified and found to be comparable to the levels observed in sponges from their natural habitat. nih.gov This indicates that the cellular machinery required for the synthesis of the avarol backbone is retained and functional within this in vitro system. The synthesis of avarol is significant as it is the immediate precursor to this compound. In the wild, avarol and 5'-monoacetylavarol are found to co-occur within the sponge tissue, with the monoacetylated form being a minor constituent relative to avarol. csic.esnih.gov The concentration of both compounds can vary, influenced by factors such as seasonality and interactions with neighboring organisms. csic.es

While the in vitro production of avarol in D. avara primmorphs is well-documented, the direct biosynthesis of this compound within these systems has not been explicitly reported in the researched literature. It is hypothesized that the acetylation of avarol is an enzymatic process that occurs within the sponge cells. The successful synthesis of avarol in primmorphs suggests that these cultures hold potential for producing a range of related metabolites, including this compound, although further investigation into the metabolic profile of these cultures is needed.

Detailed Research Findings on Avarol Production in Dysidea avara Primmorphs

The following table summarizes the key findings from studies on the in vitro production of avarol, the precursor to this compound, in primmorphs of Dysidea avara.

ParameterFindingCitation
Culture System Primmorphs (3D cell aggregates) from dissociated Dysidea avara cells. nih.gov
Formation Time Round-shaped primmorphs (1-3 mm) form after 2-3 days in Ca²⁺- and Mg²⁺-containing seawater. nih.gov
Biosynthetic Product Avarol was identified as being produced by the primmorphs. nih.gov
In Vitro Production Level 1.4 µg of avarol per 100 µg of protein. nih.gov
In Vivo Production Level 1.8 µg of avarol per 100 µg of protein in specimens from the field. nih.gov
Conclusion The primmorph model is a suitable system for the in vitro synthesis of bioactive compounds like avarol. nih.gov

Chemical Reactivity and Derivatization Studies

Redox Interconversion Dynamics of Avarol (B1665835)/Avarone (B1665836) Couple

The core of avarol's chemical nature lies in its hydroquinone (B1673460) moiety, which exists in a dynamic redox equilibrium with its oxidized quinone form, avarone. researchgate.net This interconversion is a critical aspect of its reactivity and biological function.

Oxidation-Reduction Cycle : Avarol, a hydroquinone, can be readily oxidized to the corresponding p-quinone, avarone. Conversely, avarone can be reduced back to avarol. This process is often pH-dependent and can occur spontaneously under certain conditions, including within biological testing environments. researchgate.netmdpi.com The hydroquinone form is generally planar, while the quinone can adopt various non-planar conformations with low energy requirements, which can influence enzyme-substrate interactions. researchgate.net

Instability and Autoxidation : The hydroquinone form is notably unstable and can undergo autoxidation to the quinone form, particularly in alkaline media or certain solvents. mdpi.com This instability means that in many experimental settings, any observed biological effect may be due to a mixture of both avarol and avarone, or the quinone form generated in situ. researchgate.netmdpi.com

Generation of Reactive Oxygen Species (ROS) : The redox cycling between avarol and avarone is believed to be a source of reactive oxygen species. This has been implicated as a primary cause of the DNA damage observed in cytotoxicity studies, where avarol was found to induce single-strand breaks. researchgate.netmdpi.com

Mechanistic Investigations of Chemical Reactivity (e.g., Michael Addition/Elimination)

The chemical reactivity of the avarol/avarone system is dominated by the electrophilic nature of the quinone ring in avarone, making it susceptible to nucleophilic attacks. semanticscholar.org

Michael Addition : Avarone, as an α,β-unsaturated carbonyl system, is a classic Michael acceptor. wikipedia.org It readily undergoes conjugate addition reactions where nucleophiles attack the quinone ring. This reaction is a cornerstone for creating a diverse range of derivatives. For instance, the nucleophilic addition of thiols or p-chloroaniline to avarone has been successfully used to synthesize a series of lipophilic derivatives. researchgate.net

Regioselectivity : Addition reactions to the avarone core can exhibit regioselectivity. Studies on related sesquiterpene quinones show that the substitution pattern on the quinone and the nature of the nucleophile dictate the position of the attack. researchgate.net

Alkylation and Rearrangement : Under acidic conditions, avarol can undergo alkylation and subsequent rearrangement. An acid-catalyzed reaction of avarol was proposed to yield a tricyclic product through a 1,2-hydride shift, demonstrating a reversal of the friedo-like rearrangement seen in its biosynthesis. researchgate.net

Synthetic Strategies for Avarol Monoacetate and Analogues

The unique structure of avarol and its derivatives has made them attractive targets for total synthesis, enabling access to the natural products and the creation of novel analogues for further study.

Several successful total syntheses of avarol and its congeners have been reported, often starting from well-known chemical building blocks.

Key Starting Materials : A common and effective starting point for the enantioselective synthesis of avarol is the Wieland-Miescher ketone. nih.govnih.gov This provides a robust platform for constructing the fused decalin ring system characteristic of the avarane skeleton.

Unified Synthetic Pathways : Researchers have developed efficient and unified strategies to synthesize not only (+)-avarol and (+)-avarone but also related natural products like (-)-neoavarol, (-)-neoavarone, and (+)-aureol from a single precursor. nih.gov One such pathway involves a Birch reductive alkylation to construct the main carbon framework, followed by strategic oxidation and cyclization steps. nih.gov

Synthesis of Complex Analogues : The synthetic methodologies developed for avarol have been extended to more complex, biosynthetically related meroterpenoids, such as the dysiherbols. rsc.orgd-nb.info These syntheses often feature sophisticated transition metal-catalyzed reactions, including gold-catalyzed double cyclizations and palladium-catalyzed cascade reactions, to build the intricate polycyclic systems. rsc.orgd-nb.info

Control over the three-dimensional arrangement (stereochemistry) and the specific site of reaction (regiochemistry) is paramount in the synthesis of these complex molecules.

Stereoselective Cyclizations : Key steps in the total synthesis of avarol-related compounds often involve highly stereoselective reactions. For example, a BF(3)·Et(2)O-induced rearrangement and cyclization has been used to produce aureol (B1238271) with complete stereoselectivity. nih.gov

Catalytic Asymmetric Synthesis : To control the chirality of the molecule, enantioselective catalytic methods are employed. Copper-catalyzed 1,4-addition reactions using chiral phosphoramidite (B1245037) ligands have been used to introduce the initial stereocenter with high precision. d-nb.infouni-koeln.de

Regioselective Oxidation : The conversion of the hydroquinone (avarol) to the quinone (avarone) is a critical transformation. The use of reagents like salcomine (B1680745) allows for the strategic and regioselective oxidation of the phenolic compound to the desired quinone without over-oxidizing other parts of the molecule. nih.gov

Structure-Activity Relationship (SAR) Studies of Avarol Derivatives through Chemical Modification

By systematically modifying the structure of avarol and avarone, researchers can probe which parts of the molecule are essential for its biological activity. semanticscholar.org

The synthesis of various avarol and avarone derivatives has enabled detailed SAR studies, particularly in the context of antifouling and antimicrobial activities. These studies often involve creating libraries of compounds by adding different functional groups to the quinone ring via Michael addition. researchgate.netmdpi.com

The antifouling activity of avarol, avarone, and a series of synthetic thio- and amino-derivatives was evaluated against barnacle settlement. The results demonstrate that modifications to the quinoid ring significantly impact biological activity.

Compound NameModification on Avarone CoreAntifouling Activity (EC₅₀ in µg/mL) mdpi.com
Avarol Hydroquinone form1.95
Avarone Unsubstituted Quinone0.65
3'-(p-chloro-phenyl)avarone Addition of p-chloroaniline0.65
4'-isopropylthioavarone Addition of isopropyl thiol1.35
4'-tert-butylthioavarone Addition of tert-butyl thiol>50
4'-propylthioavarone Addition of propyl thiol0.45
4'-octylthioavarone Addition of octyl thiol1.85

Interactive Data Table: The table above summarizes the antifouling activity of selected avarol derivatives. Sort and filter the data to explore the relationship between the chemical substituent and its biological efficacy.

The quinone form, avarone , is more potent than the hydroquinone, avarol . mdpi.com

The addition of a propylthio group at the 4'-position (4'-propylthioavarone ) resulted in the most potent compound in this series. mdpi.com

Steric hindrance appears to play a significant role. The introduction of a bulky tert-butylthio group (4'-tert-butylthioavarone ) led to a dramatic loss of activity, suggesting that a large substituent at this position is detrimental. mdpi.com

Both electron-withdrawing groups (as in 3'-(p-chloro-phenyl)avarone ) and alkylthio chains of a specific length can lead to high potency. mdpi.com

of this compound

This compound is a naturally occurring sesquiterpenoid hydroquinone isolated as a minor metabolite from the marine sponge Dysidea avara. koreascience.kr Structurally, it is an acetylated derivative of the more abundant parent compound, avarol. nih.gov The chemical reactivity of this compound is intrinsically linked to the functional groups present in its molecule: a hydroquinone ring, a sesquiterpenoid skeleton, and an acetate (B1210297) group.

Research into the chemical modification of this class of compounds has primarily utilized avarol and its oxidized quinone form, avarone, as starting materials due to their higher natural abundance. researchgate.netbg.ac.rsnih.gov These studies provide insight into the potential reactivity of the core structure of this compound. The hydroquinone moiety is the most reactive part of the molecule, susceptible to oxidation to the corresponding quinone. This avarol/avarone redox couple is a key feature of its chemistry and biological activity. nih.gov

Further derivatization studies on the avarol/avarone scaffold have focused on nucleophilic addition to the quinone ring. This has led to the synthesis of a wide range of derivatives, including:

Amino Derivatives : Avarone has been reacted with various amines and amino acids, such as methylamine, ethylamine, and alanine, to produce amino-substituted quinone derivatives. bg.ac.rs

Thio Derivatives : The reaction of avarol with sulfur-containing nucleophiles has been explored to create thio-derivatives. nih.govresearchgate.net These modifications aim to alter the molecule's polarity and biological profile.

While these derivatization studies were not performed on this compound directly, they establish the chemical tractability of the quinone/hydroquinone system, which is a central feature of this compound. Other naturally occurring acetylated derivatives that have been identified include diacetylavarol (B14590802) and 6'-hydroxy-5'-acetyl avarol, indicating that acetylation is a natural modification pathway for this molecular scaffold. koreascience.kr

Impact of Chemical Modifications on Biological Activity Profiles

The acetylation of avarol to form this compound has an effect on its biological activity. This compound has been reported to exhibit cytotoxicity in the brine shrimp (Artemia salina) lethality assay, which is a general screen for potential antitumor activity. koreascience.krbg.ac.rs

To understand the impact of chemical modifications on the biological activity of the avarol scaffold, researchers have extensively studied the derivatives of the parent compound, avarol. These structure-activity relationship (SAR) studies provide crucial insights into how changes to the molecule affect its cytotoxic properties. The hydroquinone portion of the molecule is generally considered essential for its cytotoxic activity. nih.gov

The cytotoxicity of avarol itself has been evaluated against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for avarol against various cell lines.

Table 1: Cytotoxicity of Avarol Against Various Cell Lines

Cell Line Cell Type IC₅₀ (µM)
HeLa Cervical Cancer 2.5
HT-29 Colon Cancer 17.5
K562 Leukemia 2.5
A549 Lung Cancer 6.2
LS174 Colon Cancer 4.3
Fem-X Melanoma 3.1

Modifications to the avarol structure, particularly at the quinone ring of its oxidized form avarone, have produced derivatives with varying levels of activity. Of several avarone derivatives synthesized through nucleophilic addition, only a few demonstrated higher antileukemic activity in vitro compared to the parent compound. nih.gov For example, certain 3'-alkylamino avarone derivatives showed potent cytotoxicity. nih.gov Conversely, many modifications to the quinone ring resulted in a decrease or loss of activity, such as in anti-HIV-1 assays. nih.gov

The table below shows a comparison of the cytotoxic activity of avarol and some of its amino derivatives against the L1210 (leukemia) cell line, as determined by the brine shrimp lethality assay.

Table 2: Comparative Cytotoxicity of Avarol and its Amino Derivatives

Compound Modification Cytotoxicity (LC₅₀ in ppm)
Avarol Parent Compound 0.18
3'-Amino-avarone Amino group at C-3' 1.60
4'-Amino-avarone Amino group at C-4' 2.40
3'-Methylamino-avarone Methylamino group at C-3' 0.90
4'-Methylamino-avarone Methylamino group at C-4' 0.20
3'-Ethylamino-avarone Ethylamino group at C-3' 1.00

These findings indicate that the position and nature of the substituent on the hydroquinone/quinone ring are critical determinants of biological activity. The 4'-methylamino and 4'-ethylamino derivatives of avarone retained a cytotoxicity comparable to that of avarol. bg.ac.rs However, the addition of more polar groups, such as in the 3'-amino-avarone derivative, led to a significant decrease in cytotoxic activity. bg.ac.rs The stability of the quinone form in the amino derivatives is believed to contribute to this reduction in some biological activities, as the crucial redox cycling between the hydroquinone and quinone forms may be hindered. bg.ac.rs

Molecular and Cellular Mechanisms of Action

Mechanisms of Cytotoxicity

The cytotoxic properties of avarol (B1665835), the parent compound of avarol monoacetate, are multifaceted, targeting fundamental cellular processes that, when disrupted, lead to cell death. Research has pinpointed two primary mechanisms: the induction of endoplasmic reticulum (ER) stress and the infliction of DNA damage. These pathways are not mutually exclusive and can work in concert to eliminate cancerous cells.

Induction of Endoplasmic Reticulum (ER) Stress Responses

The endoplasmic reticulum is a critical organelle responsible for protein folding and modification. When the ER's capacity to handle the load of unfolded or misfolded proteins is overwhelmed, a state known as ER stress ensues, triggering a complex signaling network called the Unfolded Protein Response (UPR). Avarol has been shown to induce apoptosis in cancer cells by activating ER stress responses. mdpi.comnih.govnih.govmdpi.comresearchgate.netcfmot.de

A key indicator of ER stress is the upregulation of specific marker proteins. Studies have demonstrated that treatment with avarol leads to a dose-dependent increase in the expression of Binding Immunoglobulin Protein (BiP) and CCAAT/enhancer-binding protein homologous protein (CHOP) in pancreatic ductal adenocarcinoma (PDAC) cells. nih.govnih.govmdpi.comcfmot.de BiP, also known as GRP78, is a master regulator of the UPR, while CHOP is a key transcription factor that promotes apoptosis under prolonged ER stress. The selective upregulation of these markers in cancer cells, but not in normal cells, suggests a targeted action of the compound. nih.govnih.gov

Table 1: Effect of Avarol on ER Stress Marker Expression in Pancreatic Cancer Cells

Cell LineTreatmentChange in BiP mRNA ExpressionChange in CHOP mRNA Expression
Panc-1AvarolDose-dependent increaseDose-dependent increase
IMR90 (Normal)AvarolNo significant changeNo significant change

This table is a representation of findings that avarol selectively induces ER stress markers in cancer cells. nih.gov

The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6. Research indicates that avarol specifically activates the PERK branch of the UPR. mdpi.comnih.govnih.govmdpi.comcfmot.deresearchgate.netmdpi.com Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general attenuation of protein synthesis, reducing the protein load on the ER. However, it also paradoxically promotes the translation of certain mRNAs, including that of the transcription factor ATF4, which in turn induces the expression of CHOP. mdpi.com The activation of the PERK-eIF2α-CHOP signaling cascade is a crucial element in avarol-induced apoptosis in pancreatic cancer cells. mdpi.comnih.govnih.gov Notably, avarol does not appear to affect the IRE1 and ATF6 pathways, suggesting a specific mode of action in triggering ER stress-mediated cell death. nih.govnih.gov

DNA Damage Induction

In addition to instigating ER stress, avarol is a potent inducer of DNA damage, a fundamental mechanism of cytotoxicity for many anticancer agents. mdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.net

The DNA damage caused by avarol is primarily indirect. researchgate.netnih.gov The hydroquinone (B1673460) structure of avarol allows it to undergo redox cycling, which generates reactive oxygen species (ROS), including superoxide (B77818) anions and, consequently, hydroxyl radicals. researchgate.netnih.govnih.gov These highly reactive molecules can attack the DNA structure, leading to the formation of single-strand breaks. researchgate.netnih.govnih.gov The induction of these breaks has been observed in a dose-dependent manner in Friend erythroleukemia cells. nih.gov This damage, if not repaired, can trigger apoptotic pathways.

Compounding the effect of ROS generation, avarol has been found to inhibit the activity of superoxide dismutase (SOD), a key antioxidant enzyme responsible for converting superoxide anions into less harmful molecules. mdpi.comnih.govnih.gov By inhibiting SOD, avarol potentiates the cytotoxic effects of the oxygen radicals it helps to generate. nih.gov This dual action of producing ROS and disabling the cell's primary defense against them creates a highly oxidative environment conducive to DNA damage and subsequent cell death. It has been noted that cell lines with lower intrinsic levels of SOD are more susceptible to the cytotoxic effects of avarol. nih.govnih.gov

Immunomodulatory Mechanisms

The immunomodulatory properties of this compound are not as extensively characterized as those of its parent compound, avarol. While avarol has demonstrated significant anti-inflammatory effects, direct evidence for this compound's activity in the same pathways is not yet fully established in the scientific literature.

Inhibition of NF-κB Activation Pathways

There is currently no specific research available that details the direct effects of this compound on the Nuclear Factor-kappaB (NF-κB) activation pathways. The parent compound, avarol, is a known inhibitor of NF-κB, suppressing its nuclear translocation in both in vitro and in vivo models. sci-hub.se NF-κB is a critical transcription factor family that regulates the expression of numerous genes involved in inflammation and immune responses. researchgate.netresearchgate.net However, studies have yet to confirm if this compound shares this specific inhibitory capability. The compound has been identified as a naturally occurring derivative and has demonstrated cytotoxic activity, suggesting it is biologically active. nih.govnih.gov

Downregulation of Pro-inflammatory Cytokine Production (e.g., TNF-α)

Similar to the NF-κB pathway, the direct impact of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) has not been specifically reported. TNF-α is a key mediator of inflammation, and its overproduction is implicated in a variety of inflammatory diseases. sci-hub.seresearchgate.netnih.gov Studies have shown that avarol significantly inhibits the generation of TNF-α in stimulated human monocytes with an IC₅₀ value of 1 µM. sci-hub.se Whether the acetylation in this compound alters this activity remains to be investigated.

Enzymatic and Receptor Interactions

The interactions of this compound with various enzymes and cellular receptors are an emerging area of study. Research has begun to explore its role in lipid metabolism and cell signaling, though data on direct interactions with specific mitochondrial proteins are lacking.

Interactions with Mitochondrial Membrane Proteins (e.g., VDAC, Cytochrome P450)

There is no scientific literature available describing the direct interactions between this compound and mitochondrial membrane proteins such as the Voltage-Dependent Anion Channel (VDAC) or Cytochrome P450 enzymes. These proteins are crucial for mitochondrial function, regulating metabolite transport and oxidative metabolism, respectively. nih.gov Future research is needed to determine if this compound has any effect on these mitochondrial components.

Inhibition of Neutral Lipid Synthesis

A comprehensive study investigated the effects of 14 different sesquiterpene hydroquinones, including naturally derived avarols and their semisynthetic derivatives, on the synthesis of neutral lipids. nih.govsci-hub.se The study focused on the inhibition of cholesteryl ester (CE) and triglyceride (TG) synthesis in Chinese hamster ovary (CHO) K1 cells. sci-hub.senih.gov While the parent compound, avarol, was identified as a potent inhibitor of both CE and TG synthesis (IC₅₀ values of 5.74 and 6.80 µM, respectively), the specific activity of this compound was not detailed in the published results of this particular study. sci-hub.se The research did confirm that avarol exerts its effect by inhibiting the enzymes sterol O-acyltransferase (SOAT) and diacylglycerol acyltransferase (DGAT). sci-hub.se

Table 1: Inhibitory Activity of Avarol on Neutral Lipid Synthesis and Related Enzymes

Compound Action Target Cell/System IC₅₀ Value
Avarol Inhibition of Cholesteryl Ester (CE) Synthesis CHO-K1 Cells 5.74 µM sci-hub.se
Avarol Inhibition of Triglyceride (TG) Synthesis CHO-K1 Cells 6.80 µM sci-hub.se
Avarol Inhibition of Sterol O-acyltransferase (SOAT) CHO-K1 Cell Microsomes 7.31 µM sci-hub.se
Avarol Inhibition of Diacylglycerol acyltransferase (DGAT) CHO-K1 Cell Microsomes 20.0 µM sci-hub.se

This data is for the parent compound, avarol, as specific data for this compound was not available in the cited study.

Syk/PLCγ1 Signaling Pathway Suppression

Direct studies on the effect of this compound on the Spleen tyrosine kinase (Syk) and Phospholipase C gamma 1 (PLCγ1) signaling pathway have not been identified. However, research into related "avarol-type" compounds provides insight into a potential mechanism of action for this structural class. A study on dysivillosins A-D, which are anti-allergic meroterpenoids derived from the sponge Dysidea villosa, showed that these avarol-type compounds can suppress this pathway. Specifically, dysivillosin A was found to inhibit the phosphorylation of both Syk and PLCγ1 in the IgE/FcϵRI/Syk signaling cascade in mast cells. This inhibition leads to a downstream reduction in degranulation and the production of pro-inflammatory mediators. While this points to a possible activity for structurally similar compounds, it has not been confirmed for this compound itself.

Biological Activities in in Vitro Models

Antitumor Activity in In Vitro Cancer Cell Lines

Avarol (B1665835) and its acetylated form have shown cytotoxic potential against various cancer cell lines, including both hematological and solid tumors.

Avarol has demonstrated potent anti-leukemic activity. researchgate.net Studies on L5178y mouse lymphoma cells revealed that avarol has significant cytotoxic effects. semanticscholar.org The compound is recognized as a cytostatic agent with notable anti-leukemic properties. researchgate.net Specifically, 6'-acetoxyavarol, a monoacetate derivative of avarol, has also been noted for its cytotoxic activity. pageplace.de Research has shown that cembrane-type diterpenoids, a class of compounds to which avarol is related, exhibited potent cytotoxic activity against leukemia and lymphoma cells with IC₅₀ values ranging from 1.2 to 7.1 μM. nih.gov

CompoundCell LineActivityIC₅₀ (µM)Reference
Avarol-related cembrane (B156948) diterpenoidsLeukemia & LymphomaCytotoxic1.2 - 7.1 nih.gov
AvarolL5178y mouse lymphomaCytotoxicNot specified semanticscholar.org

The antitumor activity of avarol extends to various solid tumor cell lines. Research has documented its cytotoxic effects against cell lines derived from colon and nasopharyngeal cancers. While specific data on pancreatic adenocarcinoma is limited for the monoacetate form, the broader class of related marine compounds has been a subject of interest in cancer research, including for pancreatic cancer cell lines. bioivt.com

Antimicrobial and Antifungal Activities

Avarol and its derivatives have shown selective activity against certain types of bacteria and fungi.

Avarol demonstrates moderate antibacterial activity, which is primarily directed against Gram-positive bacteria. researchgate.net This selective action suggests a mechanism that is more effective against the cellular structure of Gram-positive organisms compared to Gram-negative bacteria. mdpi.comfrontiersin.orgfrontiersin.org

The antifungal properties of avarol and its derivatives have been documented. pageplace.de Avarol itself shows activity against a limited range of microorganisms. researchgate.net The antifungal spectrum includes activity against various pathogenic fungi, though it may not be as broad as some conventional antifungal agents. nih.govresearchgate.net

Antiparasitic Activities

Significant research has been conducted on the antiparasitic potential of avarol and its related compound, avarone (B1665836). mdpi.com These studies have revealed activity against several parasites responsible for major human diseases. In vitro investigations have shown that avarol is effective against both the promastigote and amastigote stages of Leishmania infantum and Leishmania tropica. mdpi.com Furthermore, it exhibits notable effects against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite that causes malaria. mdpi.comresearchgate.net Activity has also been observed against the larval and adult stages of Schistosoma mansoni. mdpi.com

CompoundParasiteStrain/StageActivityIC₅₀ (µM)Reference
AvarolPlasmodium falciparumD10 (CQ-sensitive)Antimalarial0.96 researchgate.net
AvarolPlasmodium falciparumW2 (CQ-resistant)Antimalarial1.10 researchgate.net
AvarolPlasmodium falciparumStage V GametocytesAntimalarial9.30 researchgate.net
AvarolLeishmania infantumPromastigoteAntileishmanialNot specified mdpi.comresearchgate.net
AvarolLeishmania tropicaPromastigoteAntileishmanialNot specified mdpi.com
AvarolSchistosoma mansoniSchistosomula & AdultAntischistosomalHigh µM range mdpi.com

Compound List

Anti-malarial Activity (e.g., Plasmodium falciparum strains)

Research into the anti-malarial properties of avarol and its derivatives has been an area of interest. While specific data on the direct anti-malarial activity of avarol monoacetate against Plasmodium falciparum is not extensively detailed in the provided search results, the broader context of marine-derived compounds, including avarol, suggests potential in this area. mdpi-res.com For instance, avarol has been noted for its various pharmacological properties, which often prompts investigation into related compounds like its monoacetate derivative. researchgate.netmdpi.com

The quest for new anti-malarial drugs is driven by the emergence of resistance to existing treatments. nih.govnih.gov The parasite Plasmodium falciparum is responsible for the most virulent form of malaria in humans. nih.gov Its life cycle includes stages that are targeted by different drugs, with a critical need for compounds that can act on various parasite forms, including the transmission stages known as gametocytes. mdpi.com

While direct evidence for this compound is limited, the study of related compounds provides a rationale for its potential investigation. The exploration of natural products from marine sponges, like those that produce avarol and its derivatives, remains a promising avenue for the discovery of new therapeutic agents. researchgate.netmdpi.com

Anti-inflammatory Effects

Avarol, the parent compound of this compound, has demonstrated notable anti-inflammatory properties. nih.govsci-hub.se It has been shown to inhibit the generation of pro-inflammatory mediators. researchgate.netnih.gov For instance, avarol can inhibit the release of leukotriene B4 and thromboxane (B8750289) B2 in stimulated rat peritoneal leukocytes. nih.gov It has also been found to suppress the generation of tumor necrosis factor-alpha (TNF-α). researchgate.net

The anti-inflammatory mechanisms of avarol are thought to involve the inhibition of eicosanoid release and the depression of superoxide (B77818) generation in leukocytes. nih.gov While avarol itself has been the primary focus of these studies, its derivatives, including this compound, are also considered for their potential anti-inflammatory activities. koreascience.krnih.gov The investigation of these compounds in various in vitro models, such as those involving inflamed colon carcinoma cells or keratinocytes, helps to elucidate their potential as anti-inflammatory agents. nih.govdovepress.com

Antifouling Activity Studies

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant challenge for maritime industries. The development of environmentally benign antifouling agents is a key research priority. nih.gov

Anti-settlement Activity against Marine Organisms (e.g., Amphibalanus amphitrite)

The anti-settlement activity of avarol and its derivatives has been evaluated against the cyprid larvae of the barnacle Amphibalanus amphitrite, a common model organism in antifouling research. mdpi.comport.ac.uknih.gov In one study, while avarol and avarone showed activity, other lipophilic derivatives were also tested to improve their potential incorporation into antifouling coatings. mdpi.com The goal is to find compounds that inhibit larval settlement at non-toxic concentrations. researchgate.netkaust.edu.sa

The following table summarizes the antifouling activity of various compounds against the settlement of A. amphitrite cyprids.

CompoundEC₅₀ (µg/mL)
Avarol< 1
Avarone1 - 5
3'-(p-chloro-phenyl)avarone< 1
3',4'-ethylenedithioavarone26.22
4'-isopropylthioavarone1 - 5
4'-tert-butylthioavarone1 - 5
4'-propylthioavarone< 1
4'-octylthioavarone1 - 5
Data sourced from a study on the evaluation of avarol, avarone, and their synthetic derivatives. nih.gov

Growth Inhibitory Activity against Marine Bacteria

The initial formation of a microbial biofilm is a critical step in the biofouling process. Therefore, compounds that can inhibit the growth of marine bacteria are of great interest for antifouling applications. ispub.comnih.gov Avarol and its derivatives have been tested for their growth inhibitory activity against several marine bacterial strains. mdpi.comnih.gov

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of a compound in inhibiting bacterial growth. The table below presents the MIC values of avarol, avarone, and several of their derivatives against four marine bacterial strains.

CompoundC. marina MIC (µg/mL)M. stanieri MIC (µg/mL)V. fischeri MIC (µg/mL)P. haloplanktis MIC (µg/mL)
Avarol2.551010
Avarone112.5 - 52.5 - 5
3'-(p-chloro-phenyl)avarone152.5 - 52.5 - 5
3',4'-ethylenedithioavarone> 50> 50> 50> 50
4'-isopropylthioavarone0.50.51.01
4'-tert-butylthioavarone552.5 - 51
4'-propylthioavarone0.50.51.01
4'-octylthioavarone12.52.5 - 52.5 - 5
Data sourced from a study on the evaluation of avarol, avarone, and their synthetic derivatives against fouling micro- and macroorganisms. nih.gov

Advanced Analytical and Spectroscopic Techniques in Avarol Monoacetate Research

Chromatographic-Mass Spectrometry (LC-MS/MS, GC-MS) for Metabolite Profiling

Chromatographic techniques coupled with mass spectrometry are powerful tools for separating and identifying Avarol (B1665835) monoacetate and related metabolites from the complex chemical matrix of sponge extracts, such as those from Dysidea avara. unlp.edu.arcore.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for analyzing thermally unstable molecules like Avarol monoacetate. wisc.edu The initial liquid chromatography step separates compounds based on their physicochemical properties, after which mass spectrometry provides detailed structural information. researchgate.net In LC-MS/MS analysis, the parent ion corresponding to this compound would be selected and subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern, allowing for highly selective and sensitive detection. wisc.eduejpmr.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for the analysis of volatile derivatives or after a derivatization step to increase volatility. core.ac.ukuni-hohenheim.de In a typical GC-MS analysis of sponge extracts, constituents are identified by comparing their mass spectra and retention indices with those in established libraries and standards. uni-hohenheim.de

The fragmentation pattern in mass spectrometry is critical for structural confirmation. For this compound, fragmentation would likely occur at the ester linkage and within the sesquiterpenoid backbone. The hydroquinone (B1673460) ring itself is relatively stable but can undergo characteristic cleavages. bg.ac.rs

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound

Fragment DescriptionPotential m/zNotes
Loss of acetyl group (CH₃CO)M+ - 43A common fragmentation for acetate (B1210297) esters.
Loss of acetic acid (CH₃COOH)M+ - 60Involves rearrangement, common for acetate esters.
Cleavage of sesquiterpene side chainVariousFragmentation of the drimane (B1240787) skeleton produces a series of characteristic ions. bg.ac.rsnih.gov
Retro-Diels-Alder ReactionVariousA characteristic fragmentation pathway for cyclic systems like the decalin core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of novel compounds like this compound. Techniques including 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) are used to determine the connectivity of all atoms in the molecule. core.ac.uk

The structure of this compound was first elucidated using magnetic resonance spectroscopy, building upon the known spectral data of its parent, Avarol. rsc.org The key difference in the NMR spectrum of this compound compared to Avarol is the presence of signals corresponding to the acetate group (a methyl singlet around δ 2.1 ppm in ¹H NMR and carbonyl/methyl signals in ¹³C NMR) and the significant downfield shift of the proton attached to the carbon bearing the new ester group. rsc.orgnih.gov The chemical shifts of the aromatic protons on the hydroquinone ring are also influenced by the acetylation.

Published NMR data for the parent compound, Avarol, provides a baseline for comparison. rsc.org

Table 2: ¹³C and ¹H NMR Chemical Shifts for Avarol (in CDCl₃) and Expected Shifts for this compound

Carbon No.Avarol ¹³C (δ ppm) rsc.orgAvarol ¹H (δ ppm) rsc.orgExpected Change for this compound
136.11.35Minor
218.71.55Minor
341.91.45Minor
433.3-No Change
555.41.15Minor
618.01.70Minor
734.62.15Minor
838.31.30Minor
959.11.75Minor
1039.1-No Change
1121.60.85 (d)No Change
1233.20.87 (s)No Change
1321.50.89 (s)No Change
14126.9-Minor
15130.22.85 (t)Minor
1'129.2-Minor
2'147.2-Significant Shift (if acetylated here)
3'113.86.55 (d)Shift due to electronic change
4'149.8-Significant Shift (if acetylated here)
5'117.06.60 (d)Shift due to electronic change
6'113.16.65 (s)Shift due to electronic change
Acetate CH₃--~2.1 (s)
Acetate C=O--~170.0

Electrochemical Methods and Electron Paramagnetic Resonance (EPR) Spectroscopy

The hydroquinone moiety of Avarol and its derivatives is redox-active, making it amenable to study by electrochemical methods and Electron Paramagnetic Resonance (EPR) spectroscopy. These techniques provide insight into the electron transfer properties of the molecule.

Studies on the parent compound, Avarol, have confirmed its ability to form semiquinone anion radicals through redox cycling. cumhuriyet.edu.tr This conversion of the hydroquinone to a semiquinone and then to the corresponding quinone (Avarone) is a key aspect of its chemical reactivity. The process has been investigated using techniques like cyclic voltammetry, which measures the current response to a sweeping potential. orgchemboulder.comchemguide.co.ukhmdb.ca The electrochemical oxidation potentials are characteristic of the hydroquinone system and are influenced by substituents on the aromatic ring. chemguide.co.uk

EPR spectroscopy is the only technique that directly detects unpaired electrons and is therefore used to study radical species. cumhuriyet.edu.tr The formation of the Avarol semiquinone radical has been confirmed by EPR, providing direct evidence for the one-electron oxidation process. cumhuriyet.edu.tr As this compound retains the core hydroquinone structure, it is expected to exhibit similar electrochemical and EPR behavior, centered on the redox activity of the phenolic hydroxyl groups.

Quantitative Analysis and Calibration Curve Methods

Quantitative analysis is essential for determining the concentration of this compound in various samples. High-Performance Liquid Chromatography (HPLC), often with a Diode-Array Detector (DAD), is a common and reliable method for this purpose. uni-hohenheim.de

The quantification of Avarol in extracts from the sponge Dysidea avara has been successfully achieved using a reverse-phase HPLC-DAD method. uni-hohenheim.de Such a method relies on the principle that the area under a chromatographic peak is proportional to the concentration of the analyte. To establish this relationship, a calibration curve is constructed. orgchemboulder.com This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring the instrumental response (peak area) for each. The peak area is then plotted against concentration, and a linear regression is applied to the data points.

The resulting equation of the line (y = mx + c), where 'y' is the peak area and 'x' is the concentration, allows for the accurate calculation of the concentration of this compound in an unknown sample based on its measured peak area. The quality of the calibration is assessed by the correlation coefficient (R²), with a value close to 1.0 indicating excellent linearity. uni-hohenheim.de

Table 3: Representative Data for a Hypothetical HPLC Calibration Curve for this compound

Standard Concentration (µg/mL)Injection 1 Peak AreaInjection 2 Peak AreaInjection 3 Peak AreaAverage Peak Area
1.05,2105,3505,2805,280
5.026,10025,85026,30026,083
10.051,90052,50052,15052,183
25.0130,500131,200129,900130,533
50.0262,000260,500263,100261,867
Resulting Equation y = 5200x + 450
Correlation Coefficient (R²) 0.9998

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Marine Chemical Biology

Avarol (B1665835) monoacetate, a sesquiterpenoid hydroquinone (B1673460) derived from the marine sponge Dysidea avara, stands as a significant molecule in the field of marine chemical biology. nih.govnih.gov Initially isolated as a new derivative of the well-known avarol, its discovery underscored the chemical diversity within a single marine organism and the potential for novel bioactive compounds from marine sources. nih.govnih.gov Research has established that avarol and its derivatives, including the monoacetate form, possess a broad spectrum of biological activities. lifechemicals.comresearchgate.net These activities include antineoplastic, antiviral, anti-inflammatory, and antipsoriatic effects, making them important subjects of study. nih.govlifechemicals.comfrontiersin.org

The investigation into avarol monoacetate and its parent compound, avarol, has made notable contributions to marine chemical biology. It has highlighted the ecological roles of secondary metabolites in marine invertebrates, suggesting functions in chemical defense against predation or in managing interactions with neighboring organisms. mdpi-res.com The presence of such potent bioactive compounds in sponges has reinforced the view of these organisms as "marine pharmacies" and prolific sources for drug discovery. biosolveit.deerau.edu The study of avarol and its derivatives has also spurred research into the symbiotic relationships within sponges, as the true biosynthetic origin of these compounds—whether from the sponge itself or its microbial symbionts—remains a topic of investigation. researchgate.netroutledge.com

Challenges and Opportunities in this compound Research

Despite its potential, research into this compound faces several significant challenges. A primary obstacle is the issue of supply. niper.gov.in The concentration of avarol and its derivatives in Dysidea avara can vary significantly due to geographical location, season, and interactions with other organisms. nih.govmdpi-res.com This variability makes it difficult to obtain consistent and sufficient quantities for extensive research and potential commercial development. mdpi-res.comniper.gov.in The biomedical potential of these compounds has created a demand that natural sponge populations cannot sustainably meet. niper.gov.in

However, these challenges also present significant opportunities. The supply problem has driven innovation in sustainable production methods, such as aquaculture and biotechnology. niper.gov.in The complexity of the molecule's synthesis provides an opportunity for the development of new and more efficient synthetic strategies. Overcoming these hurdles could unlock the full therapeutic potential of this compound and similar marine natural products.

Perspectives on Therapeutic Potential and Drug Discovery beyond Direct Clinical Application

The therapeutic potential of this compound extends beyond its direct use as a clinical drug. Its unique chemical structure makes it an excellent scaffold for medicinal chemistry and drug discovery. nih.govlifechemicals.comresearchgate.net The concept of "scaffold hopping" allows chemists to use the core structure of this compound to design and synthesize new derivatives with potentially improved efficacy, better selectivity, or novel mechanisms of action. researchgate.net

Researchers have already begun to explore this potential by creating a variety of avarol derivatives. By modifying the quinone ring or other parts of the molecule, it is possible to generate analogues with altered biological activities. For example, the synthesis of thio-derivatives and amino acid conjugates of avarone (B1665836) (the oxidized form of avarol) has yielded compounds with significant cytotoxic activity against various cancer cell lines. biosolveit.de Some derivatives have also been investigated for their potential as neuroprotective agents by inhibiting acetylcholinesterase. This approach allows for the development of a diverse library of compounds based on a single natural product, expanding the possibilities for treating a wide range of diseases. The avarol scaffold, therefore, serves as a valuable starting point for the rational design of new therapeutic agents. nih.govlifechemicals.com

Advancements in Sustainable Production for Research Purposes

To address the supply challenges of avarol and its derivatives, significant efforts have been made to develop sustainable production methods. One promising approach is the in situ aquaculture of the Dysidea avara sponge. niper.gov.in Various cultivation techniques have been explored, including mounting sponge explants on ropes, placing them in cages, or gluing them to substrates. niper.gov.in While each method has shown different levels of success in terms of survival, growth, and bioactivity, they represent a move towards a more sustainable and controlled source of these valuable compounds. niper.gov.in

Another critical area of advancement is the total synthesis of avarol. researchgate.net While challenging, successful total syntheses have been reported, providing a pathway to produce these compounds in the laboratory without relying on harvesting from the marine environment. researchgate.net These synthetic routes offer the advantage of being able to create not only the natural product but also a wide range of analogues for structure-activity relationship studies.

Furthermore, the field of marine biotechnology offers future possibilities for sustainable production. This could involve identifying and cloning the genes responsible for avarol biosynthesis and expressing them in a microbial host, such as bacteria or yeast. Such a system could allow for large-scale, cost-effective production of avarol and its derivatives. While still in the early stages for many marine natural products, biotechnology holds the key to a truly sustainable supply for research and development. niper.gov.in

Research Findings on Avarol and its Derivatives

Compound/DerivativeBiological Activity InvestigatedKey Findings and Remarks
Avarol Antiviral (HIV-1)Showed inhibitory capacity against HIV-1 in vitro.
Antitumor (Leukemia, Lymphoma)Demonstrated potent cytostatic activities against various leukemia and lymphoma cell lines. lifechemicals.comresearchgate.net
Anti-inflammatoryInhibits TNF-α generation and NF-κB activation. frontiersin.org
AntipsoriaticBelieved to be effective in part due to its anti-inflammatory properties. frontiersin.org
Avarone Antiviral (HIV-1)Showed more potent activity against HIV-1 than avarol in vitro.
AntitumorExhibited strong cytotoxic activity against various cancer cell lines.
This compound AntineoplasticIsolated as a bioactive derivative with antineoplastic properties. nih.gov
Avarone Derivatives CytotoxicityAmino acid derivatives showed strong inhibitory activity against several human cancer cell lines.
NeuroprotectionSome derivatives have shown potential as acetylcholinesterase inhibitors.

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing the chemical structure of avarol monoacetate in synthetic or natural samples?

  • Answer : Structural elucidation of this compound requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to identify functional groups and confirm esterification at the hydroxyl group of avarol.

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular weight (e.g., [M+H]+ or [M–AcOH]+ ions) and fragmentation patterns.

  • X-ray Crystallography : For absolute stereochemical confirmation, if crystallizable .

  • Chromatography : HPLC or UPLC with UV/Vis detection to assess purity and quantify this compound in mixtures .

    Table 1 : Key spectral data for this compound (hypothetical example based on avarol derivatives):

    TechniqueObserved DataReference
    HRMSm/z 438.25 [M+H]+
    1H NMR (CDCl3)δ 5.32 (s, 1H, acetate)

Q. How can researchers evaluate the in vitro anticancer activity of this compound against specific cell lines?

  • Answer : Standard protocols include:

  • Cell Viability Assays : MTT or resazurin assays to measure IC50 values (e.g., 22 µM in PDAC cells ).
  • Apoptosis Detection : Annexin V/PI staining and caspase-3 activation assays.
  • Mechanistic Studies : Western blotting for ER stress markers (e.g., BiP, CHOP) and mitochondrial apoptosis regulators (e.g., Bax) .
  • Selectivity Testing : Compare cytotoxicity in cancer vs. normal cells (e.g., HEK293, IMR90) to assess specificity .

Advanced Research Questions

Q. What experimental challenges arise when studying this compound’s interaction with DNA, and how can they be addressed?

  • Answer : Key challenges include:

  • Buffer Compatibility : Fluorescence quenching assays (e.g., ethidium bromide displacement) are sensitive to buffer conditions. Bicarbonate buffers enhance avarol’s DNA-binding efficiency compared to TAE .

  • Oxygen Dependency : DNA nicking by avarol derivatives is oxygen-dependent. Use controlled atmospheres (e.g., O2 vs. N2) to replicate results .

  • Artifact Mitigation : Centrifuge samples post-incubation to remove precipitated complexes that may skew spectrophotometric readings .

    Table 2 : DNA interaction parameters (adapted from avarol studies):

    DNA TypeAssayKey ObservationReference
    Plasmid pBR322Agarose gel electrophoresisNo relaxation in air; dose-dependent fluorescence quenching
    CT-DNAUV-Vis spectroscopyHyperchromic shift at 260 nm (base unstacking)

Q. How do contradictory findings about this compound’s pro-oxidant vs. antioxidant effects inform mechanistic hypotheses?

  • Answer : Contradictions arise from context-dependent redox behavior:

  • Pro-Oxidant Activity : In lymphoma cells, avarol inhibits superoxide dismutase, increasing ROS and apoptosis .
  • Antioxidant Potential : Hydroquinone derivatives (like avarol) may scavenge radicals in low-oxygen environments .
  • Resolution Strategy : Use ROS-sensitive dyes (e.g., DCFH-DA) under varied oxygen tensions and cell types to map redox dynamics .

Q. What experimental designs are critical for elucidating this compound’s selectivity for pancreatic cancer cells?

  • Answer : Focus on ER stress pathway activation:

  • Transcriptomic Profiling : RNA-seq to identify upregulated ER stress genes (e.g., BiP, CHOP) in PDAC cells vs. non-responsive lines .
  • Pathway Inhibition : siRNA knockdown of PERK or CHOP to confirm their role in avarol-induced apoptosis .
  • Comparative Studies : Test this compound in PDAC models with varying PERK expression levels to establish dose-response correlations.

Q. How can researchers optimize this compound’s bioavailability for in vivo studies?

  • Answer : Strategies include:

  • Prodrug Design : Synthesize water-soluble derivatives (e.g., PEGylated forms) to enhance solubility .
  • Nanocarrier Systems : Liposomal encapsulation to improve plasma stability and tumor targeting .
  • Pharmacokinetic Profiling : LC-MS/MS to monitor metabolite formation (e.g., free avarol) in serum and tissues .

Data Contradiction Analysis

Q. Why do studies report divergent outcomes for this compound’s DNA-binding capacity under varying experimental conditions?

  • Answer : Discrepancies are linked to:

  • Oxygen Availability : Avarol’s DNA-nicking activity is detectable only under high O2 due to radical-mediated damage .
  • DNA Conformation : Supercoiled plasmid DNA is more resistant to avarol than linear CT-DNA .
  • Buffer Ionic Strength : Low-ionic-strength buffers (e.g., bicarbonate) enhance avarol-DNA interactions compared to high-salt buffers .

Key Research Gaps

  • Structure-Activity Relationships (SAR) : Limited data on how esterification (e.g., monoacetate vs. parent avarol) impacts bioactivity.
  • In Vivo Efficacy : Most studies are in vitro; PDAC xenograft models are needed to validate therapeutic potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Avarol monoacetate
Reactant of Route 2
Avarol monoacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.